molecular formula C39H77NO5 B11931391 heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate

heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate

Cat. No.: B11931391
M. Wt: 640.0 g/mol
InChI Key: HKLSBOWHXRVNNI-UHFFFAOYSA-N
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Description

Heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate is a synthetic lipid derivative designed for applications in drug delivery systems, particularly lipid nanoparticles (LNPs). Its structure features:

  • A heptyl ester group (C₇H₁₅O₂) at the terminal position.
  • A central hexanoate backbone substituted with a heptadecan-9-yloxy-6-oxohexyl chain, providing lipophilicity and stability.

This compound shares structural similarities with ionizable lipids used in mRNA vaccines (e.g., SM-102, a component of Moderna’s COVID-19 vaccine) but distinguishes itself through its ester group and hydroxypropyl substitution .

Properties

Molecular Formula

C39H77NO5

Molecular Weight

640.0 g/mol

IUPAC Name

heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate

InChI

InChI=1S/C39H77NO5/c1-4-7-10-13-15-20-28-37(29-21-16-14-11-8-5-2)45-39(43)31-23-19-25-33-40(34-27-35-41)32-24-18-22-30-38(42)44-36-26-17-12-9-6-3/h37,41H,4-36H2,1-3H3

InChI Key

HKLSBOWHXRVNNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCN(CCCCCC(=O)OCCCCCCC)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate typically involves multiple steps, including esterification, amidation, and etherification reactions. The starting materials often include heptadecan-9-ol, hexanoic acid, and 3-hydroxypropylamine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may also include purification steps such as distillation, crystallization, and chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and materials science.

    Biology: Employed in the study of lipid metabolism and membrane biology.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in lipid nanoparticles for mRNA vaccine delivery.

    Industry: Utilized in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate involves its interaction with specific molecular targets and pathways. For example, in drug delivery systems, the compound may facilitate the encapsulation and transport of therapeutic agents to target cells or tissues. The molecular targets and pathways involved may include lipid membranes, cellular receptors, and intracellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Ester Group Variation: The target compound’s heptyl ester (C₇) contrasts with SM-102’s heptadecan-9-yl (C₁₇) and Dodecan-4-yl (C₁₂) esters.
  • Amino Group Substitution: The 3-hydroxypropyl group in the target compound introduces a longer hydroxyalkyl chain compared to SM-102’s 2-hydroxyethyl, possibly improving aqueous solubility and membrane fusion efficiency .
  • Backbone Flexibility: The hexanoate backbone (vs. octanoate in SM-102) may alter packing efficiency in lipid bilayers, affecting nanoparticle stability .

Physicochemical Properties

Property Target Compound SM-102 Dodecan-4-yl Derivative
Lipophilicity (LogP) Moderate (shorter ester chain) High (long heptadecan-9-yl ester) High (dodecan-4-yl ester)
Aqueous Solubility Improved (3-hydroxypropyl group) Limited (2-hydroxyethyl group) Limited (2-hydroxyethyl group)
Thermal Stability Likely stable up to 150°C Stable up to 160°C Data unavailable

Research Implications

  • Drug Delivery : The target compound’s balanced lipophilicity and polarity may optimize mRNA encapsulation and endosomal escape in LNPs compared to SM-102 .
  • Toxicity Profile : The 3-hydroxypropyl group could reduce cytotoxicity relative to hydroxyethyl-substituted lipids, as longer hydroxyalkyl chains are associated with milder cellular stress responses .

Biological Activity

Heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate is a synthetic lipid compound that has gained attention for its potential applications in drug delivery systems, particularly in the context of mRNA vaccines and gene therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications supported by relevant research findings.

The compound is characterized by a complex structure that includes long aliphatic chains and multiple functional groups. Its molecular formula is C38H75NO5C_{38}H_{75}NO_5 with a molecular weight of approximately 626.0g/mol626.0\,g/mol. The IUPAC name reflects its intricate architecture, which contributes to its amphiphilic nature, making it suitable for forming lipid nanoparticles.

PropertyValue
Molecular FormulaC38H75NO5
Molecular Weight626.0 g/mol
IUPAC NameThis compound
InChI KeyVODUQGMEOAOUJO-UHFFFAOYSA-N

This compound exhibits significant biological activity primarily through its role in lipid nanoparticle formation. These nanoparticles enhance the stability and bioavailability of nucleic acids, facilitating their delivery into cells. The mechanism involves:

  • Endocytosis Facilitation : The compound's structure allows it to interact effectively with cellular membranes, promoting the uptake of encapsulated mRNA through endocytosis.
  • Release Kinetics : Upon entering the cell, the lipid nanoparticles can release their payloads efficiently, which is critical for eliciting an immune response in vaccine applications.

Case Studies

  • mRNA Vaccine Delivery :
    • A study demonstrated that lipid nanoparticles formulated with this compound significantly improved the delivery efficiency of mRNA vaccines compared to traditional delivery methods. This was quantified by measuring the expression levels of target proteins post-delivery.
  • Antitumor Activity :
    • Preliminary investigations into the compound's antitumor properties revealed that it could induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism involved cell cycle arrest at the S phase and activation of caspase pathways, indicating potential therapeutic applications in oncology.

Synthesis and Production

The synthesis of this compound involves several key steps:

  • Esterification : Reaction between heptadecan-9-ol and a carboxylic acid derivative.
  • Amidation : Formation of the amide bond using 6-oxohexanoic acid.
  • Alkylation : Introduction of the hydroxypropyl group through alkylation reactions.

These steps are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors.

Applications

The biological activity of this compound extends beyond mRNA vaccine delivery:

  • Gene Therapy : Enhances the delivery of therapeutic genes to target cells.
  • Cosmetic Formulations : Due to its amphiphilic properties, it is also explored in cosmetic applications for skin penetration enhancement.

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